A-443654
Description
Overview of Akt Kinase Family (Akt1, Akt2, Akt3 isoforms)
In mammals, the Akt kinase family comprises three highly homologous isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ). nih.govnih.govassaygenie.comwikidoc.orgwikipedia.org These isoforms are encoded by distinct genes but share a similar structural organization, each containing an N-terminal pleckstrin homology (PH) domain, a central kinase domain, and a C-terminal regulatory domain. bosterbio.comstressmarq.comresearchgate.net While sharing significant homology and overlapping functions, research suggests that the different isoforms may have some distinct roles in specific cellular processes and tissues. wikidoc.orgfrontiersin.org For instance, Akt1 has been implicated in cellular survival and general tissue growth, Akt2 is considered important in insulin (B600854) signaling and glucose transport, and Akt3 appears to be predominantly expressed in the brain. wikidoc.orgwikipedia.org
Role of Akt Signaling in Fundamental Biological Processes
The Akt signaling pathway plays a crucial role in regulating numerous fundamental biological processes. nih.govbosterbio.comsinobiological.comnumberanalytics.com These include:
Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. stressmarq.comnih.govassaygenie.comwikidoc.orgwikipedia.orguniprot.org
Cell Growth and Proliferation: Akt is involved in regulating protein synthesis and cell cycle progression, thereby promoting cell growth and proliferation. nih.govsinobiological.comnumberanalytics.comassaygenie.comwikidoc.orgwikipedia.org
Metabolism: Akt plays a significant role in glucose metabolism, including insulin-induced glucose uptake and glycogen (B147801) synthesis. nih.govsinobiological.comassaygenie.comwikidoc.orgwikipedia.org It also regulates lipid metabolism. numberanalytics.com
Angiogenesis: Akt signaling has been implicated in the formation of new blood vessels. bosterbio.comsinobiological.com
Cell Migration and Differentiation: Akt influences cell motility and differentiation processes. nih.govbosterbio.comwikipedia.org
Therapeutic Hypothesis of Akt Inhibition in Disease Models
Given the central role of Akt signaling in processes that are often dysregulated in diseases, particularly cancer, inhibiting Akt activity has emerged as a significant area of research for potential therapeutic strategies. nih.govbosterbio.comsinobiological.comstressmarq.comassaygenie.comspandidos-publications.com The therapeutic hypothesis is that by inhibiting Akt, it may be possible to suppress uncontrolled cell proliferation, reduce cell survival, and potentially overcome mechanisms of drug resistance observed in various disease models. assaygenie.comspandidos-publications.comashpublications.org Research in disease models, including various cancer types and neurodegenerative disorders, is actively exploring the effects of Akt inhibition. ashpublications.orgfrontiersin.orgstemcell.commichaeljfox.orglarvol.comoncotarget.comnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTBGJGMTBHQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action and Molecular Interactions of A 443654
Akt Kinase Isoform Inhibition Profile of A-443654
This compound is characterized as a pan-Akt inhibitor, demonstrating comparable potency against all three Akt isoforms: Akt1, Akt2, and Akt3. apexbt.comfrontiersin.orgselleckchem.comresearchgate.net Research indicates that this compound inhibits Akt with a high affinity, reporting a Ki value of 160 pM for Akt1, and it exhibits equal potency against Akt1, Akt2, and Akt3 within cells. apexbt.comcaymanchem.commedchemexpress.com This suggests that this compound does not significantly discriminate between the different Akt isoforms in its inhibitory action. researchgate.netmedchemexpress.comaacrjournals.orgnih.gov Furthermore, this compound shows selectivity for Akt over many other kinases, including closely related kinases in the AGC family like PKA and PKC, demonstrating at least 40-fold selectivity for Akt over PKA. spandidos-publications.comresearchgate.netmedchemexpress.comaacrjournals.org
Here is a summary of the Akt isoform inhibition profile:
| Akt Isoform | Ki Value (in vitro) | Potency in Cells | Selectivity vs. PKA |
| Akt1 | 160 pM apexbt.comcaymanchem.commedchemexpress.com | Equal apexbt.comresearchgate.netmedchemexpress.comaacrjournals.orgnih.gov | 40-fold spandidos-publications.comresearchgate.netmedchemexpress.comaacrjournals.org |
| Akt2 | 160 pM (implied by pan-Akt) caymanchem.commedchemexpress.com | Equal apexbt.comresearchgate.netmedchemexpress.comaacrjournals.orgnih.gov | - |
| Akt3 | 160 pM (implied by pan-Akt) caymanchem.commedchemexpress.com | Equal apexbt.comresearchgate.netmedchemexpress.comaacrjournals.orgnih.gov | - |
ATP-Competitive and Reversible Binding Characteristics
This compound is an ATP-competitive inhibitor of Akt. spandidos-publications.comfrontiersin.orghaematologica.orgselleckchem.comresearchgate.net This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the Akt kinase domain. apexbt.comfrontiersin.orgselleckchem.comresearchgate.net By occupying the ATP-binding pocket, this compound prevents ATP from binding, thereby inhibiting the phosphorylation of Akt substrates. apexbt.comfrontiersin.orghaematologica.orgselleckchem.comresearchgate.net The binding of this compound to Akt is also described as reversible. spandidos-publications.comfrontiersin.orghaematologica.orgselleckchem.comresearchgate.net
Binding Site Analysis within Akt Kinase Domain
This compound binds to the ATP-binding site located within the central kinase domain of Akt. apexbt.comfrontiersin.orgselleckchem.comresearchgate.net Structural studies, including X-ray crystallography of this compound complexed with a closely related protein kinase like PKA (due to the highly similar ATP binding sites), have provided insights into the binding mode. aacrjournals.org this compound interacts with several residues in the ATP binding pocket, including G234 and M281, in addition to K179. pnas.org Critical hydrogen bonds are formed, including a canonical hydrogen bond to the hinge region backbone, a common feature among ATP-competitive kinase inhibitors. aacrjournals.org Another key hydrogen bond is formed between the inhibitor's central pyridine (B92270) ring and a conserved lysine (B10760008) residue (Lys72 in PKA, corresponding to a conserved lysine in Akt). aacrjournals.org
Implications of this compound Binding on Akt Dephosphorylation
Interestingly, despite inhibiting Akt kinase activity, this compound has been observed to induce a "paradoxical" hyperphosphorylation of Akt at its regulatory sites, specifically Thr308 and Ser473, in cellular contexts. apexbt.comnih.govhaematologica.orgcaymanchem.comnih.govpnas.orgaacrjournals.orgbiomol.com This effect is not due to enhanced upstream signaling but is related to the occupation of the Akt nucleotide-binding pocket by the inhibitor. pnas.orgaacrjournals.org The binding of this compound to the ATP site appears to stabilize a conformational state of the Akt kinase domain that restricts the access of protein phosphatases, such as PP2A, to the phosphorylated residues, particularly T308 in the activation loop. nih.govpnas.orgaacrjournals.org Mutational analysis has identified residues like R273 in Akt1 and R274 in Akt2 as essential for shielding T308 against dephosphorylation, a process facilitated by the occupancy of the nucleotide binding pocket. pnas.orgaacrjournals.org Thus, this compound's binding inhibits dephosphorylation, contributing to the observed hyperphosphorylation of Akt. nih.govpnas.orgaacrjournals.org
Here is a summary of the effect of this compound on Akt phosphorylation sites:
| Akt Phosphorylation Site | Effect of this compound Binding | Mechanism |
| Thr308 | Increased phosphorylation (hyperphosphorylation) apexbt.comnih.govhaematologica.orgcaymanchem.comnih.govpnas.orgaacrjournals.orgbiomol.com | Restricted phosphatase access due to conformational change nih.govpnas.orgaacrjournals.org |
| Ser473 | Increased phosphorylation (hyperphosphorylation) apexbt.comnih.govhaematologica.orgcaymanchem.comnih.govpnas.orgbiomol.com | Restricted phosphatase access due to conformational change nih.govpnas.org |
Cellular and Subcellular Effects of A 443654
Regulation of Cell Proliferation and Growth
Inhibition of the PI3K/Akt pathway by A-443654 impacts cellular proliferation and growth. nih.govashpublications.org
Inhibition of Tumor Cell Proliferation in Diverse Cell Lines
This compound has demonstrated the ability to inhibit the proliferation of tumor cells in various cell lines. It has shown sensitivity in T-cell acute lymphoblastic leukemia (T-ALL) cell lines such as MOLT-4, Jurkat, and CEM at nanomolar concentrations. ashpublications.orgunicas.it The IC50 values observed in these cell lines highlight their sensitivity to this compound. ashpublications.org
| Cell Line | IC50 (nM) | Reference |
| MOLT-4 | 60 | ashpublications.org |
| CEM | 120 | ashpublications.org |
| Jurkat | 900 | ashpublications.org |
| MiaPaCa-2 | 100 | apexbt.com |
This compound also effectively inhibited the proliferation of the drug-resistant T-ALL cell line CEM-VBL100 (CEM-R), which overexpresses Pgp, suggesting its potential utility in treating drug-resistant leukemias. ashpublications.orgunicas.it In MiaPaCa-2 cells, treatment with this compound resulted in a suppression of tumor proliferation with an EC50 value of 100 nM. apexbt.com
Induction of Apoptosis and Cell Death Pathways
This compound is known to induce apoptosis in various cell types, particularly cancer cells. ashpublications.orgunicas.ithaematologica.org This induction of cell death is a significant aspect of its cellular effects.
Modulation of Anti-Apoptotic (e.g., Bcl-2) and Pro-Apoptotic Proteins (e.g., PUMA, NOXA)
This compound influences the balance of anti-apoptotic and pro-apoptotic proteins, key regulators of the cell death machinery. Studies in chronic lymphocytic leukemia (CLL) cells have shown that this compound increases NOXA protein levels and decreases MCL-1 protein levels. haematologica.orgnih.gov PUMA protein levels were also observed to increase in a significant percentage of CLL samples after treatment with this compound. haematologica.org Furthermore, this compound can increase p53 protein levels, which can lead to the induction of PUMA mRNA, a transcriptional target of TP53. haematologica.orgnih.govliverpool.ac.uk this compound has also been shown to decrease Bcl-2 levels in certain cell lines, such as 10CA1a cells. medchemexpress.comtargetmol.com
| Protein | Effect of this compound Treatment (CLL Cells) | Reference |
| NOXA | Increased protein levels | haematologica.orgnih.gov |
| MCL-1 | Decreased protein levels | haematologica.orgnih.gov |
| PUMA | Increased protein levels (in 50% of samples) | haematologica.orgnih.gov |
| p53 | Increased protein levels | haematologica.orgnih.gov |
| PUMA mRNA | Increased levels | haematologica.orgnih.gov |
Crosstalk with Autophagy in Cell Death Regulation
Research suggests a connection between Akt inhibition by this compound and autophagy. In cellular models of Parkinson's disease, this compound treatment was associated with the normalization of critical autophagy and stress response markers, including mTOR, LC3-II, and p62. frontiersin.org This indicates that this compound may influence autophagy pathways, which can be involved in regulating cell death.
Impact on Mitotic Progression and Cell Cycle Dynamics
This compound interferes with mitotic progression and affects cell cycle dynamics. caymanchem.comnih.govnih.gov
Induction of G2/M Phase Accumulation
A significant effect of this compound is the induction of G2/M phase accumulation in various cell lines. caymanchem.comnih.govashpublications.orgunicas.itnih.gov This indicates that cells are arrested before or during mitosis. In Jurkat cells, treatment with this compound resulted in a dose-dependent G2/M arrest. unicas.it
| Cell Line | This compound Concentration | Treatment Duration | % Cells in G2/M (Treated) | % Cells in G2/M (Untreated) | Reference |
| Jurkat | 0.5 μM | 16 hours | ~39% | 11% | unicas.it |
| Jurkat | 1.0 μM | 16 hours | ~45% | 11% | unicas.it |
| H1299 | 0.6 μM | 24 hours | Increased accumulation | Not specified | nih.gov |
This G2/M accumulation is linked to Akt inhibition. nih.gov this compound has been shown to interfere with mitotic progression and bipolar spindle formation, inducing defects in centrosome separation and the formation of abnormal spindles. caymanchem.comnih.govnih.gov Studies suggest that Akt may promote mitotic progression through the transcriptional regulation of Aurora A, and this compound can reduce the protein level of Aurora A. nih.govnih.gov
Effects on Centrosome Separation and Spindle Formation
Studies have shown that this compound interferes with mitotic progression. caymanchem.combiomol.comcaymanchem.comnih.govnih.gov Treatment with this compound induces G2/M accumulation in cells. caymanchem.combiomol.comcaymanchem.comnih.govnih.gov Furthermore, it leads to defects in centrosome separation, which are critical for the formation of a bipolar spindle during mitosis. caymanchem.combiomol.comcaymanchem.comnih.govnih.gov These defects result in the formation of abnormal spindle structures, including monopolar arrays or disorganized spindles. caymanchem.combiomol.comcaymanchem.comnih.govnih.gov The presence of these abnormal spindles is consistent with a deficiency in Aurora A kinase function. nih.gov
Regulation of Aurora A Kinase Expression
This compound has been identified as a compound that regulates the expression of Aurora A kinase. caymanchem.comnih.govnih.govuniroma2.it Gene expression studies have indicated that Aurora A is transcriptionally regulated by Akt inhibitors, including this compound. nih.govnih.gov Inhibition of the PI3K/Akt pathway by this compound dramatically inhibits the promoter activity of Aurora A. nih.gov This suggests that Akt may be involved in up-regulating Aurora A for proper mitotic progression. nih.gov Further analysis of the Aurora A promoter region suggests that the Ets element is required for this compound-sensitive transcriptional control of Aurora A. nih.govnih.gov Overexpression of Aurora A in cells treated with this compound has been shown to attenuate the mitotic arrest and the defects in bipolar spindle formation induced by Akt inhibition, highlighting the link between Akt inhibition, Aurora A expression, and mitotic defects. nih.govnih.gov
Restoration of Protein Homeostasis and Stress Pathways
This compound has demonstrated the ability to modulate protein homeostasis and stress pathways, particularly in the context of protein accumulation disorders. researchgate.netnih.govnih.govfrontiersin.orgparkinsonsnewstoday.com
Normalization of α-Synuclein Protein Levels (Monomers and Oligomers)
Research indicates that this compound can normalize levels of α-synuclein. researchgate.netnih.govnih.govfrontiersin.orgparkinsonsnewstoday.com Studies in HEK-293 cells with expanded ATXN2 (ATXN2-Q58 cells), which exhibit increased α-synuclein levels, showed that this compound normalized levels of both SNCA mRNA and α-synuclein monomers and oligomers. researchgate.netnih.govnih.gov this compound also normalized α-synuclein levels in fibroblasts and induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients with a triplication of the SNCA gene. researchgate.netnih.govnih.govfrontiersin.org This suggests a potential therapeutic avenue for conditions characterized by α-synuclein accumulation. nih.govnih.govfrontiersin.orgparkinsonsnewstoday.com
Modulation of Endoplasmic Reticulum Stress Markers (e.g., BiP, CHOP)
This compound has been shown to normalize endoplasmic reticulum (ER) stress markers. researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.orgcolab.ws In cellular models, treatment with this compound successfully restored cell function by normalizing the levels of key ER stress markers, including BiP and CHOP. researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.orgcolab.ws This modulation suggests that this compound can alleviate the ER stress induced by conditions such as α-synuclein accumulation. researchgate.netnih.govnih.govfrontiersin.org
Influence on Autophagic Flux Markers (e.g., mTOR, LC3-II, p62)
The compound also influences markers associated with autophagic flux. researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org Analysis of autophagy markers in cellular models treated with this compound revealed normalization of levels of mTOR, LC3-II, and p62. researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org Akt inhibition, the primary mechanism of this compound, is known to influence autophagy, partly through the mTOR pathway. researchgate.netdovepress.com By normalizing these markers, this compound appears to help restore proper autophagic function, which is crucial for clearing accumulated proteins. researchgate.netnih.govnih.govfrontiersin.orgparkinsonsnewstoday.comfrontiersin.org
Reduction of Doublecortin-like Kinase 1 (DCLK1) Expression
This compound has been observed to decrease the expression of Doublecortin-like kinase 1 (DCLK1). researchgate.netnih.govnih.govresearchgate.netlarvol.com DCLK1 has been identified as an inhibitor of α-synuclein lysosomal degradation. researchgate.netnih.govnih.govresearchgate.net The reduction of DCLK1 expression by this compound suggests a potential mechanism by which it facilitates the clearance of α-synuclein. researchgate.netnih.govnih.govresearchgate.netlarvol.com
Summary of Cellular Effects of this compound
| Cellular Process | Effect of this compound | Key Markers/Observations |
| Mitotic Progression | Interference, G2/M accumulation | G2/M phase arrest caymanchem.combiomol.comcaymanchem.comnih.govnih.gov |
| Centrosome Separation | Defects induced | Formation of monopolar or disorganized spindles caymanchem.combiomol.comcaymanchem.comnih.govnih.gov |
| Aurora A Kinase Expression | Transcriptional downregulation | Reduced Aurora A mRNA levels, inhibited promoter activity nih.govnih.gov |
| α-Synuclein Levels | Normalization of monomers and oligomers | Reduced SNCA mRNA, normalized protein levels in various cell models researchgate.netnih.govnih.govfrontiersin.orgparkinsonsnewstoday.com |
| Endoplasmic Reticulum Stress | Normalization of markers | Normalized levels of BiP, CHOP researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.orgcolab.ws |
| Autophagic Flux | Modulation leading to normalization of markers | Normalized levels of mTOR, LC3-II, p62 researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org |
| Doublecortin-like Kinase 1 (DCLK1) | Decreased expression | Reduced DCLK1 mRNA levels researchgate.netnih.govnih.govresearchgate.netlarvol.com |
Preclinical in Vitro Research on A 443654
Studies in Human Cancer Cell Lines
In vitro research has demonstrated the effects of A-443654 in a range of cancer models, including pancreatic, breast, leukemia, lung, and brain cancers.
In the human pancreatic cancer cell line MiaPaCa-2, this compound has been shown to suppress tumor cell proliferation. Treatment of these cells with this compound resulted in a dose-dependent inhibition of cell growth. Furthermore, studies have indicated that inhibition of the Akt pathway by this compound in MiaPaCa-2 cells leads to a reduction in the phosphorylation of several downstream targets, including GSK3, FOXO3, TSC2, and mTOR. Another significant finding was the reduction of Aurora A mRNA levels in MiaPaCa-2 cells following treatment with this compound, suggesting a role for Akt in regulating the expression of this key mitotic kinase. nih.gov
Table 1: Effects of this compound on MiaPaCa-2 Pancreatic Cancer Cells
| Parameter | Cell Line | Observation |
|---|---|---|
| Cell Proliferation | MiaPaCa-2 | Inhibition of proliferation |
| Downstream Signaling | MiaPaCa-2 | Decreased phosphorylation of GSK3, FOXO3, TSC2, mTOR |
| Gene Expression | MiaPaCa-2 | Reduced mRNA levels of Aurora A |
Research on breast cancer cell lines has revealed that this compound reduces cell proliferation in both the estrogen receptor (ER) positive MCF7 line and the ER-negative MB231 line. The cytotoxic effects of the compound were found to be comparable between the two cell lines. An interesting observation was that exposure to this compound led to a dose-dependent increase in the phosphorylation of Akt at the Ser-473 residue in both MCF7 and MB231 cells. This is believed to be part of a rapid feedback mechanism. In other breast cancer cell lines, such as T47D, this compound was effective in blocking the phosphorylation of downstream mTOR pathway proteins like 4EBP-1 and S6.
Table 2: Comparative Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Effect on Proliferation | Other Notable Effects |
|---|---|---|---|
| MCF7 | Positive | Reduced | Dose-dependent increase in Akt (Ser-473) phosphorylation |
| MB231 | Negative | Reduced | Dose-dependent increase in Akt (Ser-473) phosphorylation |
| T47D | Positive | Not Specified | Inhibition of 4EBP-1 and S6 phosphorylation |
In primary cells isolated from patients with Chronic Lymphocytic Leukemia (CLL), this compound induces apoptosis in a dose-dependent manner. nih.govashpublications.org Studies have shown that B cells from CLL patients are more sensitive to the apoptotic effects of Akt inhibitors compared to T cells from the same patients or B and T cells from healthy donors. nih.govashpublications.org The mechanism of apoptosis induction by this compound in CLL cells involves changes in the expression of apoptosis-related genes and proteins. Specifically, treatment with this compound leads to an increase in the mRNA and protein levels of the pro-apoptotic proteins NOXA and PUMA, along with a decrease in the level of the anti-apoptotic protein MCL-1. nih.govnih.govhaematologica.org Notably, the apoptotic effect of this compound was observed irrespective of the TP53 status of the leukemia cells. nih.govnih.gov
Table 3: Apoptotic Effects of this compound in Chronic Lymphocytic Leukemia (CLL) Cells
| Effect | Details |
|---|---|
| Primary Outcome | Induces dose-dependent apoptosis |
| Cellular Selectivity | More sensitive in CLL B-cells vs. T-cells or healthy donor cells |
| Molecular Mechanism | Increases NOXA and PUMA mRNA/protein; Decreases MCL-1 protein |
| TP53 Status | Induces apoptosis regardless of TP53 deletion or mutation |
Studies using the H1299 non-small cell lung cancer cell line have shown that this compound interferes with mitotic progression. Treatment with this compound at a concentration of 0.6 µM resulted in the inhibition of Akt and induced a G2/M cell cycle accumulation. nih.gov This cell cycle arrest was associated with significant defects in the formation of the mitotic spindle. Instead of normal bipolar spindles, cells treated with this compound displayed abnormal structures, such as monopolar arrays or disorganized "rosette" spindles. nih.gov Mechanistically, this has been linked to the finding that this compound reduces the protein level of Aurora A, a kinase crucial for centrosome separation and spindle assembly, but does not affect other mitotic proteins like Aurora B or PLK1. nih.gov
Table 4: Effects of this compound on H1299 Lung Cancer Cells
| Parameter | Observation |
|---|---|
| Cell Cycle | G2/M accumulation |
| Mitotic Spindle | Formation of abnormal monopolar or disorganized spindles |
| Protein Expression | Reduction in Aurora A protein levels |
This compound has demonstrated significant activity against glioblastoma multiforme (GBM) cells in vitro. A screening against a panel of 16 GBM cell lines showed that all tested lines were sensitive to the compound, with a mean IC50 value of approximately 150 nM (with a range of 64–550 nM). nih.govelsevier.com The mechanism of cell death in GBM cells, such as the U-87 MG line, was determined to be apoptosis, as confirmed by caspase assays and flow cytometric analysis. nih.govnih.gov Furthermore, this compound was found to be effective at inhibiting the growth of glioblastoma stem-like cells (GSLCs) with an efficacy similar to that observed in traditionally cultured GBM cell lines. nih.govnih.gov
Table 5: Activity of this compound in Glioblastoma Multiforme (GBM) Cell Lines
| Parameter | Finding |
|---|---|
| IC50 (Panel of 16 GBM lines) | Mean: ~150 nM (Range: 64-550 nM) |
| Mechanism of Cell Death | Apoptosis |
| Stem-like Cells | Inhibits growth of Glioblastoma Stem-Like Cells (GSLCs) |
The effects of this compound have been noted in other cancer cell lines as well. As detailed in the lung cancer section, this compound induces G2/M arrest and abnormal spindle formation in H1299 cells. nih.gov Similar effects on mitotic regulation have been observed in the HeLa human cervical cancer cell line. In HeLa cells, this compound treatment also led to the inhibition of Aurora A protein levels at concentrations that induce G2/M accumulation, mirroring the findings in H1299 cells. nih.gov This suggests a common mechanism by which Akt inhibition via this compound disrupts mitotic progression through the downregulation of Aurora A in different cancer types. nih.govnih.gov
Research in Neurodegeneration Cell Models
The potential of this compound as a therapeutic agent for neurodegenerative disorders, particularly α-synucleinopathies like Parkinson's disease, has been explored in various cell-based models. These studies focus on the compound's ability to modulate the expression of α-synuclein, a protein central to the pathology of these diseases.
To identify small molecules capable of reducing α-synuclein expression, a quantitative high-throughput screen of 155,885 compounds was conducted using a specially engineered HEK-293 cell line. nih.govnih.govresearchgate.net In this cell line, the luciferase gene was inserted into the genome to be expressed with the α-synuclein gene (SNCA), creating a reliable reporter system where luciferase activity directly reflects SNCA transcriptional activity. nih.gov This screening identified this compound, a known inhibitor of the kinase Akt, as a potent inhibitor of SNCA expression. nih.govnih.govresearchgate.net
Further investigation in a HEK-293 cell model engineered to have a pathogenic CAG repeat expansion in the ATXN2 gene (ATXN2-Q58 cells), which exhibit increased α-synuclein levels, demonstrated that this compound effectively normalized the levels of both SNCA mRNA and α-synuclein protein, including its monomeric and oligomeric forms. nih.govnih.govresearchgate.net
The efficacy of this compound in reducing α-synuclein was validated in more disease-relevant cell models. nih.gov Research was conducted on fibroblasts and induced pluripotent stem cell (iPSC)-derived dopaminergic neurons obtained from a Parkinson's disease patient carrying a triplication of the SNCA gene (3XSNCA), a genetic abnormality that leads to α-synuclein overproduction. nih.govnih.gov Treatment with this compound successfully normalized the elevated levels of α-synuclein in both the patient-derived fibroblasts and the iPSC-derived dopaminergic neurons. nih.govnih.gov These findings underscore the potential of Akt inhibition as a strategy to lower pathological α-synuclein levels in cell types directly affected by α-synucleinopathies. nih.gov
Mammalian Cell-Based Systems for Akt Isoform Inhibition Assessment
This compound is characterized as a potent, ATP-competitive, and reversible pan-Akt inhibitor, targeting all three isoforms of the kinase (Akt1, Akt2, and Akt3). researchgate.netselleckchem.com
To confirm that this compound inhibits all three Akt isoforms equally within a cellular context, studies utilized murine FL5.12 hematopoietic cells. researchgate.netnih.gov These cells were stably transfected to express constitutively active, myristoylated versions of human Akt1, Akt2, or Akt3. researchgate.net The parental cell line shows negligible phosphorylation of glycogen (B147801) synthase kinase 3 (GSK3), a direct downstream substrate of Akt. In contrast, the transfected cell lines exhibit high levels of phospho-GSK3 (P-GSK3), indicative of high Akt activity. researchgate.net
Treatment with this compound resulted in a dose-responsive reduction of P-GSK3 levels in all three Akt-overexpressing cell lines, confirming its inhibitory action against each isoform. researchgate.net The compound demonstrated near-equal potency against Akt1, Akt2, and Akt3 within these cells. researchgate.net
| Target Isoform | Activity Type | Value |
|---|---|---|
| myr-Akt1 | IC50 | 2.5 nM |
| myr-Akt2 | IC50 | 30 nM |
| myr-Akt3 | IC50 | 51 nM |
| Akt1, Akt2, Akt3 | Ki | 160 pM |
Effects on Signaling Pathway Components in Cell Extracts and Lysates
The interaction of this compound with the Akt signaling pathway involves complex feedback mechanisms. While it effectively inhibits the kinase activity of Akt, it also leads to a paradoxical increase in the phosphorylation of Akt itself. nih.govnih.govresearchgate.net Treatment of cells with this compound induces hyperphosphorylation of Akt at its key regulatory sites, Threonine 308 (Thr308) and Serine 473 (Ser473). nih.govresearchgate.net This effect is observed in a dose-dependent manner and appears to be a general phenomenon across multiple cell lines. nih.govnih.gov This hyperphosphorylation is thought to be a direct consequence of the inhibitor binding to the ATP-binding site, locking the kinase in a state that is readily phosphorylated but catalytically inactive. researchgate.net
Despite the increased phosphorylation of the Akt protein, this compound effectively blocks its downstream signaling. This is demonstrated by the decreased phosphorylation of its substrates, such as GSK3α/β. nih.gov
In neurodegeneration models, this compound was shown to normalize markers associated with cellular stress pathways that are dysregulated by α-synuclein accumulation. nih.govnih.gov Treatment of ATXN2-Q58 cells with the compound restored normal levels of key proteins involved in autophagy and the endoplasmic reticulum (ER) stress response. nih.govnih.govresearchgate.net
| Pathway | Component | Effect of this compound Treatment |
|---|---|---|
| Akt Signaling | Akt (Total Protein) | Reduced abundance after extended exposure |
| Phospho-Akt (Ser473) | Increased (Paradoxical Hyperphosphorylation) | |
| Phospho-GSK3α/β | Decreased | |
| Autophagy | mTOR | Normalized |
| LC3-II | Normalized | |
| p62 | Normalized | |
| DCLK1 | Decreased expression | |
| ER Stress / UPR | STAU1 | Normalized |
| BiP | Normalized | |
| CHOP | Normalized |
Evaluation of Cellular Response to this compound Combinations (e.g., with Rapamycin)
The cellular effects of this compound have also been evaluated in combination with other signaling inhibitors, such as the mTORC1 inhibitor Rapamycin (B549165). In studies using 10A (normal) and 10CA1a (mutant) cell lines, the combination of this compound and Rapamycin demonstrated a potent effect on the anti-apoptotic protein Bcl-2. medchemexpress.com While this compound alone could decrease Bcl-2 levels, the combination with Rapamycin resulted in a markedly greater reduction in Bcl-2 protein levels in both cell lines. medchemexpress.com
| Cell Line | Treatment | Approximate Decrease in Bcl-2 Levels |
|---|---|---|
| 10A | This compound (2 or 5 µM) + Rapamycin | 40% to 50% |
| 10CA1a | This compound (2 or 5 µM) + Rapamycin | ~70% |
Preclinical in Vivo Research on A 443654
Efficacy in Cancer Xenograft Models
Research has investigated the impact of A-443654 on the growth of tumors in xenograft models, where human or animal cancer cells are implanted into immunocompromised mice.
Inhibition of Tumor Growth (e.g., 3T3-Akt1 flank tumors, MiaPaCa-2 xenografts)
This compound has shown the ability to inhibit tumor growth in several xenograft models. In the 3T3-Akt1 flank tumor model, this compound administered subcutaneously inhibited tumor growth. targetmol.commedchemexpress.comresearchgate.netarctomsci.com Similarly, in the MiaPaCa-2 human pancreatic cell xenograft model, this compound treatment significantly slowed tumor growth compared to control groups. apexbt.comresearchgate.net MiaPaCa-2 is a cell line known to have constitutively active Akt. researchgate.net An inactive analogue of this compound, which is significantly less active against Akt1, showed no effect in the 3T3-Akt1 model, supporting the role of Akt inhibition in the observed anti-tumor effect. researchgate.net
| Model | Treatment (s.c.) | Effect on Tumor Growth | Citation |
| 3T3-Akt1 flank tumor | This compound | Inhibited growth | targetmol.commedchemexpress.comresearchgate.netarctomsci.com |
| MiaPaCa-2 xenograft | This compound | Significantly slowed growth | apexbt.comresearchgate.net |
| 3T3-Akt1 flank tumor | 2-methyl this compound (inactive analogue) | No effect | researchgate.net |
Induction of Apoptosis in Tumor Tissues
Beyond inhibiting growth, this compound has also been shown to induce apoptosis (programmed cell death) in tumor tissues in vivo. Studies in 3T3-Akt1 flank tumors demonstrated that this compound treatment induced apoptosis. targetmol.commedchemexpress.comarctomsci.com In MiaPaCa-2 tumors, this compound led to increased levels of phosphorylated Akt1. targetmol.commedchemexpress.comarctomsci.com Furthermore, in vitro studies with MiaPaCa-2 cells indicated that Akt inhibition by this compound, but not mTOR inhibition, induced apoptosis and effectively induced cleavage of caspase-3. iiarjournals.org
| Tumor Model | Treatment (s.c.) | Observed Effect | Citation |
| 3T3-Akt1 flank tumor | This compound | Induces apoptosis | targetmol.commedchemexpress.comarctomsci.com |
| MiaPaCa-2 tumors | This compound | Increased phosphorylated Akt1 levels | targetmol.commedchemexpress.comarctomsci.com |
Studies in Neurodegenerative Disease Models
This compound has also been investigated in models of neurodegenerative diseases, particularly those involving protein aggregation and mitochondrial dysfunction.
Drosophila Models of α-Synucleinopathy
Studies using Drosophila melanogaster (fruit fly) models of α-synucleinopathy, a key feature of Parkinson's disease, have explored the effects of this compound. Administration of this compound in flies pan-neuronally expressing human α-Syn showed mild improvements in both survival and motor function. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net Genetic reduction of Akt levels in these flies decreased α-Syn protein levels, which was associated with improved physiological outcomes. nih.govfrontiersin.org The protective effects of Akt reduction may involve the fly ortholog of NF-κB, Relish, suggesting a link between Akt and NF-κB in regulating α-Syn levels. nih.govfrontiersin.org
| Model | Treatment | Observed Effects | Citation |
| Drosophila pan-neuronally expressing human α-Syn | This compound | Mild improvements in survival and motor function | nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net |
| Drosophila with genetic reduction of Akt | Not applicable | Decreased α-Syn protein levels, improved outcomes | nih.govfrontiersin.org |
Animal Models of Mitochondrial Toxicity (e.g., Rotenone-Exposed Flies)
To assess if the effects of this compound were specific to α-synucleinopathy or more general, studies were conducted in flies exposed to rotenone, a mitochondrial toxin used to model Parkinson's disease-like symptoms through mitochondrial toxicity. nih.govfrontiersin.orgresearchgate.netmdpi.comcapes.gov.br In contrast to the α-synucleinopathy model, this compound failed to confer protection in flies exposed to rotenone. nih.gov This suggests that Akt inhibition by this compound may specifically counteract α-Syn-related pathologies rather than general mechanisms of Parkinson's disease induced by mitochondrial dysfunction. nih.gov
| Model | Treatment | Observed Effects | Citation |
| Drosophila exposed to Rotenone | This compound | Failed to confer protection | nih.gov |
Investigation in Neurodevelopmental Disorder Models
Preclinical investigations have also extended to models of neurodevelopmental disorders. Studies in mouse models of genetic neurodevelopmental disorders have suggested that this compound can improve hippocampal synaptic plasticity. nih.govfrontiersin.orgresearchgate.net This finding raises the possibility that this compound could have potential as a therapeutic agent against memory impairments associated with these disorders by enhancing synaptic plasticity. nih.govfrontiersin.orgresearchgate.net Further investigation is required to fully understand this potential in neurodegenerative contexts. nih.govfrontiersin.org
| Model | Treatment | Observed Effects | Citation |
| Mouse models of genetic neurodevelopmental disorders | This compound | Improved hippocampal synaptic plasticity | nih.govfrontiersin.orgresearchgate.net |
Effects on Hippocampal Synaptic Plasticity in Mouse Models
Preclinical research utilizing mouse models, particularly models of genetic neurodevelopmental disorders such as Angelman syndrome (AS), has investigated the effects of the chemical compound this compound on hippocampal synaptic plasticity. Studies have indicated that this compound can improve impaired hippocampal synaptic plasticity observed in these models. researchgate.netresearchgate.netnih.gov
Research findings suggest that this compound, described in this context as an mTORC2 activator, positively influences key aspects of synaptic function in the hippocampus. researchgate.netnih.gov Specifically, treatment with this compound has been shown to increase long-term potentiation (LTP) in hippocampal slices derived from AS mice. researchgate.netnih.gov LTP is a persistent strengthening of synapses based on recent patterns of activity, considered a crucial cellular mechanism underlying learning and memory.
Furthermore, investigations into the effects of this compound on actin polymerization in hippocampal slices revealed an increase in both wild-type (WT) and AS mice. researchgate.netnih.gov Actin polymerization is a dynamic process essential for the structural changes at synapses that accompany synaptic plasticity. These findings collectively suggest that this compound can modulate critical cellular processes linked to synaptic strengthening in the hippocampus of mouse models, including those exhibiting synaptic deficits. researchgate.netresearchgate.netnih.gov
While specific quantitative data tables detailing the magnitude of these effects across different experimental conditions were not available in the provided search snippets, the reported findings indicate a qualitative improvement in hippocampal synaptic plasticity parameters following this compound treatment in the studied mouse models. researchgate.netnih.gov
Target Specificity and Selectivity Studies of A 443654
Pan-Akt Isoform Inhibition (Akt1, Akt2, Akt3)
Research indicates that A-443654 functions as a pan-Akt inhibitor, demonstrating equal potency against all three Akt isoforms: Akt1, Akt2, and Akt3. haematologica.orgaacrjournals.orgselleckchem.comnih.govmedchemexpress.comresearchgate.net In cellular contexts, this compound inhibits Akt1, Akt2, and Akt3 equally. aacrjournals.orgmedchemexpress.com For example, in murine FL5.12 cells stably transfected with constitutively active myristoylated human Akt1, Akt2, or Akt3, this compound reduced the phosphorylation of GSK3 (a downstream target of Akt) in a dose-responsive manner across all three cell lines, indicating equivalent inhibition of the isoforms within cells. aacrjournals.org The binding affinity (Ki) of this compound against Akt1 has been reported as 160 pM. nih.govmedchemexpress.comnih.gov
Selectivity Profile Against Other Kinases (e.g., PKA, PKC, Cyclin-Dependent Kinases)
This compound exhibits selectivity for Akt compared to many other kinases, although it shows less selectivity towards closely related kinases within the AGC family, such as Protein Kinase A (PKA) and Protein Kinase C (PKC). aacrjournals.orgnih.govguidetopharmacology.orgresearchgate.netguidetoimmunopharmacology.org Despite this, this compound is reported to be at least 40-fold more selective for Akt over PKA. aacrjournals.orgmedchemexpress.comspandidos-publications.com
Studies have also examined its selectivity against mitotic kinases. This compound is reported to be very selective, inhibiting mitotic kinases only at much higher concentrations than those required for Akt inhibition. nih.gov Its selectivity compared to its activity toward Akt is at least 3800-fold for Aurora A, Aurora B, Plk1, Plk3, and Plk4, and 280-fold against Cdc2. nih.gov This high selectivity suggests that the cellular effects observed at concentrations inhibiting Akt are unlikely due to direct inhibition of these mitotic kinases. nih.gov
However, some studies note that this compound can inhibit other protein kinases, albeit with slightly lower potency, including PKA, PRK2, MSK1, and DYRK1A. haematologica.org
Comparative Analysis with Other Akt Inhibitors
When compared to other Akt inhibitors, this compound demonstrates distinct characteristics. For instance, in a comparative analysis with A-674563, another Akt inhibitor, this compound was found to be more potent and more selective. spandidos-publications.com A-674563 was noted to be less selective, particularly against cyclin-dependent kinases. aacrjournals.orgspandidos-publications.com Despite these selectivity differences, both compounds showed similar behavior in in vivo antitumor activity assays. aacrjournals.orgspandidos-publications.com
Another comparison involved the allosteric Akt inhibitor MK-2206. Studies using hydrogen deuterium (B1214612) exchange mass spectrometry (HDX-MS) revealed that this compound, an active site inhibitor, and MK-2206 induce different conformational changes in Akt. biorxiv.org While MK-2206 causes large-scale allosteric changes and restricts membrane binding by sequestering the PH domain, this compound also leads to large-scale allosteric conformational changes, altering the autoinhibitory PH-kinase interface and suggesting the PH domain is more accessible for membrane binding in its presence. biorxiv.org
In terms of cellular sensitivity, this compound showed a larger difference in inhibitory concentration (IC50) between MDA-MB-231 and MDA-MB-468 breast cancer cell lines compared to other inhibitors like Ipatasertib, Capivasertib, MK-2206, Miransertib, and Inhibitor VIII. biorxiv.org
Furthermore, this compound, as an ATP-competitive inhibitor, has been observed to cause paradoxical hyperphosphorylation of Akt at residues Thr308 and Ser473. haematologica.orgguidetopharmacology.orgguidetopharmacology.orgbiorxiv.org This phenomenon, also seen with other ATP-competitive Akt inhibitors, is thought to be related to the inhibitor's binding promoting resistance of pT308 to dephosphorylation through conformational changes. biorxiv.orgpnas.org
Research Methodologies and Assay Development for A 443654 Studies
High-Throughput Screening Assays
High-throughput screening (HTS) plays a significant role in identifying compounds with desired biological activities from large libraries. For A-443654, HTS has been instrumental in its initial discovery and characterization as an Akt inhibitor and a modulator of specific gene expression researchgate.netnih.govspandidos-publications.com.
Quantitative High-Throughput Screens (qHTS) for Gene Expression Modulation
Quantitative high-throughput screening (qHTS) allows for the assessment of a compound's efficacy across a range of concentrations, providing a more detailed understanding of its potency and signaling profiles compared to single-concentration screens utah.edu. This approach was used in a large-scale screen of over 150,000 compounds to identify those capable of reducing the expression of the alpha-synuclein (B15492655) gene (SNCA), a key factor in Parkinson's disease pathology researchgate.netnih.govutah.edu. A cell-based luciferase reporter system linked to SNCA expression was utilized for this screen researchgate.netnih.gov. This compound was identified as a potent inhibitor of SNCA expression through this qHTS researchgate.netnih.govutah.edu.
Molecular and Cellular Biology Techniques
Beyond initial screening, a suite of molecular and cellular biology techniques is employed to delve deeper into the mechanisms by which this compound exerts its effects.
Immunoblotting and Protein Phosphorylation Analysis
Immunoblotting, also known as Western blotting, is a fundamental technique used to detect and quantify specific proteins in cell or tissue lysates. This method is extensively used in this compound studies to assess the compound's impact on Akt protein levels and, critically, its phosphorylation status, as Akt activity is regulated by phosphorylation at key residues like Ser473 and Thr308 aacrjournals.orgpnas.orgresearchgate.netbiorxiv.orgoncotarget.com.
Studies have shown that while this compound is an ATP-competitive inhibitor of Akt, it can paradoxically induce rapid phosphorylation of Akt at Ser473 and Thr308 pnas.orgresearchgate.netbiorxiv.orgoncotarget.com. This phenomenon has been observed in various cell lines, including MiaPaCa cells and HEK-293T cells researchgate.netbiorxiv.org. Despite this increase in Akt phosphorylation, this compound effectively inhibits the phosphorylation of downstream Akt substrates such as GSK3β and S6 protein, confirming its inhibitory effect on Akt signaling output aacrjournals.orgpnas.orgresearchgate.netoncotarget.com.
Immunoblotting is also used to analyze the effects of this compound on other proteins involved in cellular processes modulated by Akt, such as apoptosis and autophagy markers like cleaved caspase-3, PARP, LC3, and p62 researchgate.netnih.govnih.goviiarjournals.orghaematologica.org. For instance, this compound has been shown to increase levels of cleaved caspase-3 and decrease levels of MCL-1 in chronic lymphocytic leukemia cells, indicating the induction of apoptosis haematologica.org. Immunoblotting for LC3-I to LC3-II conversion is a common method to assess autophagic flux nih.govnih.goviiarjournals.org.
Table 1: Representative Immunoblotting Findings with this compound Treatment
| Protein Target | Observed Effect of this compound Treatment | Cell Line / Context | Reference |
| Phospho-Akt (Ser473) | Increased phosphorylation | MiaPaCa, HEK-293T, MCF7, MB231, CLL cells | researchgate.netbiorxiv.orgoncotarget.comhaematologica.org |
| Phospho-Akt (Thr308) | Increased phosphorylation | HEK-293T, CLL cells | biorxiv.orghaematologica.org |
| Phospho-GSK3β (Ser9/21) | Decreased phosphorylation | Murine FL5.12 cells, MiaPaCa, MCF7, MB231, CLL cells | aacrjournals.orgresearchgate.netoncotarget.comhaematologica.org |
| Phospho-S6 Protein | Decreased phosphorylation | Tumor tissues, MCF7 cells | aacrjournals.orgoncotarget.com |
| Cleaved Caspase-3 | Increased levels | T-ALL blasts, MiaPaCa-2, CLL cells | iiarjournals.orghaematologica.orgnih.gov |
| PARP | Cleavage | MiaPaCa-2 cells | iiarjournals.org |
| LC3-I to LC3-II | Increased conversion | MiaPaCa-2, PANC-1, ATXN2-Q58 cells | researchgate.netnih.govnih.gov |
| p62 | Normalized levels | ATXN2-Q58 cells | researchgate.net |
| MCL-1 | Decreased levels | CLL cells | haematologica.org |
| NOXA | Increased levels | CLL cells | haematologica.org |
| PUMA | Increased levels (in 50% samples) | CLL cells | haematologica.org |
| p53 | Increased levels | CLL cells | haematologica.org |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insight into how this compound affects gene expression. This technique complements protein analysis by revealing changes at the transcriptional level.
qRT-PCR has been used to confirm that this compound treatment reduces SNCA mRNA levels in cellular models, including HEK-293 cells with expanded ATXN2 repeats and iPSC-derived dopaminergic neurons from Parkinson's disease patients researchgate.netnih.gov. This finding supports the results obtained from the qHTS and indicates that this compound influences alpha-synuclein expression at the transcriptional or post-transcriptional level affecting mRNA stability.
Studies have also utilized qRT-PCR to examine the expression of other genes in response to this compound, such as DCLK1, an inhibitor of alpha-synuclein lysosomal degradation, which was found to be decreased by this compound researchgate.netnih.gov. Additionally, qRT-PCR has been employed to assess changes in the expression of apoptosis-related genes and genes within the PI3K-Akt-mTOR pathway in various cancer cell lines treated with this compound oncotarget.comhaematologica.orgnih.gov.
Table 2: Representative qRT-PCR Findings with this compound Treatment
| Gene Target | Observed Effect of this compound Treatment | Cell Line / Context | Reference |
| SNCA | Decreased mRNA levels | HEK-293 ATXN2-Q58 cells, iPSC-derived dopaminergic neurons | researchgate.netnih.gov |
| DCLK1 | Decreased expression | ATXN2-Q58 cells | researchgate.netnih.gov |
| NOXA | Increased mRNA levels | CLL cells | haematologica.org |
| PUMA | Increased mRNA levels | CLL cells | haematologica.org |
| AKT1 | Decreased expression | MCF7 tumors (after doxorubicin (B1662922) exposure, but relationship to this compound is indirect) | oncotarget.com |
| RB1, CAAP1, ZBP1, CEBPB, CLTCL1 | Over-expressed (in high-risk OC patients, more sensitive to this compound) | Ovarian cancer cell lines | nih.gov |
| PPP1R15A, OGG1, CASP2, CD3E, HERC1 | Under-expressed (in high-risk OC patients, more sensitive to this compound) | Ovarian cancer cell lines | nih.gov |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells as they pass through a laser beam. It is widely used to assess cell cycle distribution and quantify apoptotic cell death.
Studies investigating this compound have frequently employed flow cytometry to measure the induction of apoptosis, often using Annexin V and propidium (B1200493) iodide (PI) staining to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells iiarjournals.orghaematologica.orgnih.gov. Flow cytometric analysis has demonstrated that this compound induces apoptotic cell death in various cancer cell types, including T-cell acute lymphoblastic leukemia (T-ALL) blasts, pancreatic cancer cells, and chronic lymphocytic leukemia cells iiarjournals.orghaematologica.orgnih.gov. The extent of apoptosis can be quantified by analyzing the percentage of cells staining positive for Annexin V and/or PI, or by assessing the sub-G0 content, which represents fragmented DNA characteristic of apoptosis nih.goviiarjournals.orgnih.gov.
Flow cytometry is also used to analyze the effects of this compound on the cell cycle. By staining DNA with dyes like PI, the proportion of cells in different phases of the cell cycle (G1, S, G2/M) can be determined nih.govarchivesofmedicalscience.comiiarjournals.org. This compound has been shown to induce G2/M cell cycle arrest in certain cell lines nih.gov.
Table 3: Representative Flow Cytometry Findings with this compound Treatment
| Assay Type | Observed Effect of this compound Treatment | Cell Line / Context | Reference |
| Apoptosis (Annexin V/PI) | Increased apoptotic cell death | T-ALL blasts, MiaPaCa-2, CLL cells | iiarjournals.orghaematologica.orgnih.gov |
| Apoptosis (Sub-G0 content) | Increased sub-G0 population | Pancreatic cancer cells | nih.goviiarjournals.org |
| Cell Cycle Analysis | G2/M arrest | H1299 cells | nih.gov |
| Cleaved Caspase-3 staining | Increased positive cells | T-ALL blasts | nih.gov |
Fluorescence Microscopy for Cellular Organelle Studies (e.g., Autophagosomes)
Fluorescence microscopy allows for the visualization of cellular structures and processes using fluorescent probes. This technique is valuable for observing morphological changes and tracking the localization of specific proteins or organelles.
In the context of this compound research, fluorescence microscopy has been particularly useful for studying autophagy. Autophagosomes, key organelles in the autophagy pathway, can be visualized using fluorescently tagged proteins like LC3 (Light Chain 3), which translocates to autophagosomal membranes upon autophagy induction nih.govnih.govsigmaaldrich.comfrontiersin.orgmdpi.com. Cells transfected with constructs expressing fluorescent proteins fused to LC3 (e.g., GFP-LC3) exhibit diffuse cytoplasmic fluorescence under normal conditions, while induction of autophagy leads to the formation of punctate structures representing autophagosomes nih.govnih.govsigmaaldrich.comfrontiersin.org.
Studies have used fluorescence microscopy to demonstrate that this compound treatment increases the number of LC3 punctae, indicating the induction of autophagosome formation nih.govnih.gov. This observation supports findings from immunoblotting that show increased LC3-II levels. Live-cell fluorescence microscopy with eGFP-LC3 has been used to evaluate the cellular response to this compound in real-time nih.gov. High-content screening using automated fluorescence microscopy and GFP-tagged LC3 has also been employed to identify compounds that modulate autophagosome content frontiersin.org.
Table 4: Representative Fluorescence Microscopy Findings with this compound Treatment
| Cellular Structure/Process | Observed Effect of this compound Treatment | Cell Line / Context | Reference |
| Autophagosome Formation | Increased LC3 punctae | MiaPaCa-2, PANC-1 cells (eGFP-LC3) | nih.govnih.gov |
| Cellular Morphology | Morphological changes | 10A and 10CA1a cells | medchemexpress.com |
Structural Biology Approaches
Structural biology techniques have been instrumental in elucidating how this compound interacts with its target kinases.
X-Ray Crystallography of Akt-Inhibitor Complexes
While direct crystal structures of this compound bound to Akt were not found in the search results, structural studies of this compound bound to Protein Kinase A (PKA) have provided insights into its binding mode due to the structural similarities in the ATP binding sites of Akt and PKA. aacrjournals.org The ATP binding sites of Akt and PKA are highly similar, with minimal differences in the protein backbones and only four amino acid differences within the inhibitor binding sites. aacrjournals.org The X-ray structure of this compound bound to the ATP binding site of PKA revealed hydrogen bonding interactions between this compound and PKA. aacrjournals.org
Furthermore, analysis of three-dimensional structures of Akt bound to either ATP or this compound has suggested that phosphorylated threonine 308 may interact with residues histidine 194 and arginine 273 within the ATP-binding pocket, potentially protecting phospho-threonine 308 from dephosphorylation. pnas.org This aligns with the observation that this compound, as an ATP-competitive inhibitor, binds to the ATP binding pocket with high affinity. pnas.org
Genetic Modulation Techniques
Genetic techniques, such as gene knockdown and overexpression, have been used to complement pharmacological studies with this compound, helping to define the roles of Akt isoforms and related pathways.
Gene Knockdown (e.g., siRNA) and Overexpression Studies
Studies utilizing siRNA-mediated knockdown of Akt have been conducted to investigate the effects of reduced Akt levels on cellular processes and in conjunction with this compound treatment. For instance, siRNA knockdown of Akt expression has been demonstrated by Western blotting in studies examining the role of Akt activation in the response to chemotherapy. iiarjournals.org Similar to the effects of this compound, siRNA-mediated Akt knockdown blunted G2/M cell cycle arrest and increased apoptosis in certain cancer cell lines. iiarjournals.org
Overexpression studies, such as stable transfection of cells with constitutively active myristoylated human Akt1, Akt2, or Akt3, have been used to create cell lines with high levels of phospho-GSK3, a downstream target of Akt. aacrjournals.org this compound was shown to reduce phospho-GSK3 in a dose-responsive manner in these Akt-overexpressing cell lines, demonstrating its inhibitory effect on activated Akt. aacrjournals.org Overexpression of Akt has also been shown to result in a significant increase in alpha-synuclein levels, suggesting a link between Akt activity and alpha-synuclein accumulation, which could be modulated by Akt inhibition. frontiersin.org Additionally, overexpression of Aurora A has been shown to attenuate mitotic arrest and defects in bipolar spindle formation induced by Akt inhibition with this compound. nih.gov
In Vivo Preclinical Model Characterization
In vivo studies using preclinical models have been crucial for evaluating the effects of this compound in a complex biological setting.
Histopathological and Biochemical Analysis of Tissues
Analysis of tissues from in vivo preclinical models treated with this compound has involved both histopathological and biochemical techniques. Histopathological analysis, such as immunohistochemistry, has been used to assess markers like active caspase-3 and phospho-Akt in tumor tissues. aacrjournals.org For example, immunohistochemistry was performed on fixed and paraffin-embedded tumor sections from 3T3-Akt1 and MiaPaCa-2 xenograft models to analyze the expression of these markers. aacrjournals.org
Biochemical analysis of tissues typically involves processing tissue samples to obtain protein lysates for techniques like Western blotting. This allows for the assessment of the phosphorylation status of Akt substrates, such as GSK3 alpha/beta. aacrjournals.orgaacrjournals.org Frozen tumor tissues have been processed by homogenization and centrifugation to collect supernatants for protein concentration determination and subsequent Western blot analysis. aacrjournals.org These analyses provide insights into the pharmacodynamic effects of this compound on Akt signaling within the tumor microenvironment. aacrjournals.org
In studies involving this compound, biochemical analysis has demonstrated that the compound reduces phospho-GSK3 in a dose-dependent manner in various cell lines, indicating inhibition of Akt activity. aacrjournals.org In vivo studies have also shown that this compound can increase levels of phosphorylated Akt1 in MiaPaCa-2 tumors at certain doses, a phenomenon associated with ATP-competitive Akt inhibitors. medchemexpress.comtargetmol.comoncotarget.com
Here is a summary of some research findings related to this compound and its effects on Akt and its downstream targets:
| Study Type | Model System | Key Finding |
| In vitro Cellular | Various cancer cell lines | Potent pan-Akt inhibitor (Akt1, Akt2, Akt3). selleckchem.comaacrjournals.orgtargetmol.com |
| In vitro Cellular | Murine FL5.12 cells (Akt OE) | Reduces phospho-GSK3 in a dose-responsive manner. aacrjournals.org |
| In vitro Cellular | MiaPaCa-2 cells | Inhibits phosphorylation of Akt substrates (GSK3α/β, TSC2, mTOR, S6). aacrjournals.org |
| In vitro Cellular | H1299 cells | Induces mitotic arrest and spindle formation defects. nih.gov |
| In vitro Cellular | HEK-293, patient fibroblasts, iPSC-derived neurons | Lowers SNCA expression and alpha-synuclein levels. nih.gov |
| In vivo Preclinical | 3T3-Akt1 flank tumor model | Inhibits tumor growth. aacrjournals.orgmedchemexpress.comtargetmol.comresearchgate.net |
| In vivo Preclinical | MiaPaCa-2 xenograft model | Significantly slowed tumor growth. aacrjournals.org |
| In vivo Preclinical | 3T3-Akt1 flank tumors | Induces apoptosis. medchemexpress.comtargetmol.com |
| In vivo Preclinical | MiaPaCa-2 tumors | Leads to increased levels of phosphorylated Akt1 at certain doses. medchemexpress.comtargetmol.comoncotarget.com |
| In vivo Preclinical | Drosophila model of synucleinopathy | Mild improvements in survival and motor function, reduced alpha-synuclein. frontiersin.orgresearchgate.net |
Considerations for Future Preclinical Research on A 443654
Further Elucidation of Mechanism of Action Nuances
Although A-443654 is well-established as an ATP-competitive inhibitor that binds to the ATP-binding site of Akt frontiersin.orgselleckchem.com, future preclinical research could explore the finer details of its mechanism. While it demonstrates high selectivity for Akt over many other kinases, including a 40-fold selectivity over PKA, it exhibits less selectivity towards certain closely related kinases within the AGC family researchgate.net. More extensive studies could precisely map its interaction profile across a broader spectrum of kinases to potentially identify off-target effects that might influence outcomes in complex biological systems. Furthermore, investigating the kinetics of its binding and dissociation from each individual Akt isoform could offer insights into potential differences in their inhibition dynamics.
Research indicates that the inhibition of Akt by this compound is linked to a seemingly "paradoxical" increase in Akt phosphorylation at Ser473, concurrently with effective inhibition of downstream effectors such as GSK3α/β, mTOR, and TSC2 nih.gov. Future work could focus on fully understanding the underlying mechanisms responsible for this observed increase in Akt phosphorylation upon inhibition and its implications for sustained pathway suppression. Elucidating how this compound influences the intricate feedback loops within the PI3K/Akt/mTOR pathway and its crosstalk with other signaling cascades would provide a more comprehensive understanding of its cellular effects.
Exploration of this compound in Novel Preclinical Disease Models
This compound has been investigated in preclinical models of cancer, including prostate carcinoma and glioblastoma, where it demonstrated the ability to slow tumor progression aacrjournals.org. It has also shown effects in models related to Parkinson's disease by reducing alpha-synuclein (B15492655) expression and normalizing ER stress and autophagy frontiersin.orgnih.govmichaeljfox.orgresearchgate.net. Future preclinical research could extend the investigation of this compound into novel disease models where aberrant Akt signaling is implicated.
Given the central role of the PI3K/Akt/mTOR pathway in diverse cellular functions, including growth, survival, and metabolism aacrjournals.orgauajournals.orggoogle.com, this compound could be explored in models of other neurological disorders, cardiovascular diseases, metabolic disorders, and inflammatory conditions where dysregulated Akt activity contributes to pathogenesis. Its observed effects on alpha-synuclein in Parkinson's models suggest potential in other proteinopathies frontiersin.orgnih.govmichaeljfox.orgresearchgate.net. Preclinical studies using relevant animal or in vitro models could help determine its potential therapeutic applicability in these areas.
Preclinical studies have indicated that this compound is more cytotoxic in doxorubicin-resistant MCF7 breast cancer cells compared to doxorubicin-naïve cells, suggesting a potential role in overcoming chemoresistance oncotarget.comnih.gov. Further exploration of this phenomenon across various cancer types and resistance mechanisms is warranted.
Identification of Biomarkers for Preclinical Efficacy
Identifying reliable biomarkers for preclinical efficacy is essential for assessing the activity of this compound and guiding future research. While the inhibition of downstream targets like phospho-GSK3 has served as a pharmacodynamic marker medchemexpress.comaacrjournals.orgnih.gov, future studies could aim to identify more comprehensive and predictive biomarkers.
Research has shown that this compound reduces P-GSK3 in a dose-responsive manner in various cell lines medchemexpress.comaacrjournals.org.
| Cell Line | Effect on P-GSK3 | Reference |
| Murine FL5.12-Akt1 | Reduced (dose-responsive) | aacrjournals.org |
| Murine FL5.12-Akt2 | Reduced (dose-responsive) | aacrjournals.org |
| Murine FL5.12-Akt3 | Reduced (dose-responsive) | aacrjournals.org |
| HEK-293 | Decreased phospho-GSK3α/β | nih.gov |
Biomarkers could include changes in the phosphorylation status of a wider array of Akt substrates, alterations in gene expression profiles, or changes in specific cellular processes modulated by Akt inhibition, such as apoptosis or autophagy nih.govhaematologica.org. In the context of Parkinson's disease research, biomarkers could include levels of alpha-synuclein monomers and oligomers, as well as markers of autophagy and ER stress like mTOR, LC3-II, p62, STAU1, BiP, and CHOP, which were normalized by this compound in cellular models nih.govmichaeljfox.orgresearchgate.net.
Exploring potential predictive biomarkers that indicate sensitivity or resistance to this compound in different preclinical models would also be valuable. For instance, studies have suggested that cells expressing mutant PIK3CA may exhibit increased sensitivity to this compound genomenon.com. Further research could validate and expand upon such potential predictive markers.
Design and Synthesis of this compound Derivatives for Enhanced Research Applications
The development of this compound involved structural optimization from an initial hit spandidos-publications.com. Future preclinical research could focus on the rational design and synthesis of this compound derivatives with enhanced properties tailored for specific research applications. This could involve improving potency, achieving selectivity for particular Akt isoforms if required for specific studies, or modifying pharmacokinetic properties for different experimental designs.
Structure-activity relationship (SAR) studies based on the co-crystal structure of Akt2 with this compound have already indicated the C7 position on the indazole ring as a promising site for modifications nih.govucsf.edu. Introducing different substituents at this or other positions could lead to derivatives with altered binding affinities or kinetic profiles.
| Modification Site on this compound (Indazole Ring) | Potential Impact | Reference |
| C7 position | Interact with Akt gatekeeper residue; influence selectivity | nih.govucsf.edu |
| C3 position | Affect potency (methyl group previously shown to increase potency approximately 5-fold) | nih.govucsf.edu |
| C6 position | Potential impact on dihedral angle between rings | nih.gov |
Developing photoactivable or fluorescently labeled derivatives could serve as valuable tools for studying Akt dynamics and inhibitor-target interactions in live cells. Similarly, synthesizing biotinylated derivatives could assist in pull-down assays to identify interacting proteins.
Evaluation of this compound in Combination with Other Research Compounds in Preclinical Settings
Preclinical studies have demonstrated that this compound can slow tumor progression when used as monotherapy or in combination with compounds such as paclitaxel (B517696) or rapamycin (B549165) spandidos-publications.comaacrjournals.orgauajournals.org. Evaluating this compound in combination with other research compounds in various preclinical disease models represents a critical area for future investigation.
Given that the PI3K/Akt pathway frequently interacts with other signaling cascades, combining Akt inhibition with inhibitors targeting parallel or downstream pathways could yield synergistic effects. For example, combinations with MEK inhibitors, mTOR inhibitors, or other targeted agents could be explored in cancer models spandidos-publications.com.
| Combination Partner (Preclinical) | Observed Effect | Disease Model | Reference |
| Paclitaxel | Increased efficacy | Prostate carcinoma xenograft | spandidos-publications.com |
| Paclitaxel | Increased efficacy (in a prostate carcinoma cell xenograft model) | Prostate carcinoma cell xenograft | spandidos-publications.com |
| Rapamycin | Slowed tumor progression | Tumor models | aacrjournals.orgauajournals.org |
| Doxorubicin (B1662922) | Variable effects depending on cell line and administration timing | Breast cancer cell lines and xenografts | oncotarget.com |
Q & A
Q. What is the molecular mechanism by which A-443654 inhibits Akt isoforms, and how does its selectivity compare to other Akt inhibitors?
this compound acts as a pan-Akt inhibitor, binding reversibly to the ATP-binding pocket of Akt1, Akt2, and Akt3 with equal potency (Ki = 160 pM) . Structural analyses reveal interactions with key residues in the Akt kinase domain, including Glu230, Ala232, and Asp293, which stabilize its binding . Unlike isoform-selective inhibitors, this compound does not discriminate between Akt isoforms, making it ideal for studying pan-Akt signaling . For methodological validation, use kinase activity assays (e.g., radiometric or fluorescence-based) with recombinant Akt isoforms to confirm inhibition potency and selectivity.
Q. What are the standard in vitro and in vivo experimental protocols for evaluating this compound’s efficacy?
- In vitro : Use cell viability assays (e.g., Alamar Blue) with tumor cell lines (e.g., MiaPaCa-2 pancreatic cancer cells) at an EC50 of 0.1 μM . Monitor Akt pathway biomarkers (e.g., phosphorylated GSK3β) via Western blot to confirm target engagement .
- In vivo : Administer this compound subcutaneously at 7.5 mg/kg/day in xenograft models (e.g., 3T3-Akt1 flank tumors). Assess tumor volume and apoptosis markers (e.g., cleaved caspase-3) . Solubilize in 10% DMSO/40% PEG300/5% Tween-80/45% saline for stable dosing .
Q. How does this compound induce paradoxical Akt hyperphosphorylation, and how should researchers interpret this phenomenon?
this compound inhibits Akt kinase activity but may increase phosphorylation at Ser473 due to feedback mechanisms involving mTORC2 or other kinases (e.g., PDK1) . To distinguish direct effects, combine this compound with mTORC1 inhibitors (e.g., rapamycin) or use chemical genetic approaches (e.g., Akt mutants with altered ATP-binding pockets) to isolate Akt-specific responses . Phospho-specific antibodies and pathway analysis are critical for data interpretation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s pro-survival vs. pro-apoptotic effects in different cellular contexts?
Contradictions arise from cell-type-specific signaling networks. For example:
- In 3T3-Akt1 models, this compound induces apoptosis via Akt inhibition .
- In cocaine addiction studies, it enhances mTORC2-mediated Akt phosphorylation, promoting neuronal structural changes .
Methodology : Perform phosphoproteomic profiling and genetic knockdowns (e.g., siRNA targeting Rictor for mTORC2) to contextualize outcomes. Use isogenic cell lines (e.g., wild-type vs. Akt-mutant) to isolate pathway dependencies .
Q. What experimental design considerations are critical for studying this compound in combination therapies?
- Dose optimization : Pre-test synergy using matrix dosing (e.g., this compound + rapamycin) and calculate combination indices (e.g., CompuSyn software) .
- Biomarker tracking : Monitor Bcl-2 levels (apoptosis) and phospho-Akt (feedback activation) to assess mechanistic interplay .
- Model selection : Use resistant tumor models (e.g., PTEN-null) to evaluate combinatorial efficacy against compensatory pathways .
Q. How can researchers validate the specificity of this compound in complex biological systems with overlapping kinase networks?
this compound exhibits off-target activity against c-Kit, CK2, and Chk1 . To confirm Akt-specific effects:
Q. What are the best practices for ensuring reproducibility in this compound studies, particularly in animal models?
- Standardize formulations : Prepare stock solutions in DMSO ≤10% to avoid solvent toxicity .
- Control for feedback loops : Collect time-course data to capture dynamic phosphorylation changes post-dosing .
- Document protocols : Adhere to ARRIVE guidelines for in vivo studies, including tumor measurement intervals and blinding strategies .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s efficacy across different tumor microenvironments?
Variability may stem from differences in Akt isoform expression, stromal interactions, or metabolic states. Approach :
Q. What statistical methods are recommended for analyzing dose-response and time-course data in this compound studies?
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 .
- Apply mixed-effects models for longitudinal in vivo data to account for inter-animal variability .
- Use pathway enrichment tools (e.g., GSEA) for omics datasets to identify Akt-dependent vs. off-target effects .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?
- Disclose all conflicts of interest, including funding sources for compound acquisition .
- Share raw data (e.g., kinase assay results, tumor measurements) in public repositories (e.g., Zenodo) .
- Follow journal-specific policies for experimental detail disclosure, especially in supporting information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
